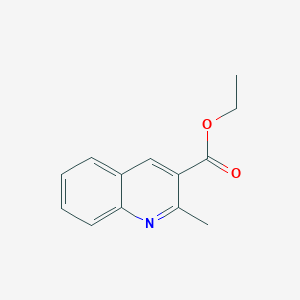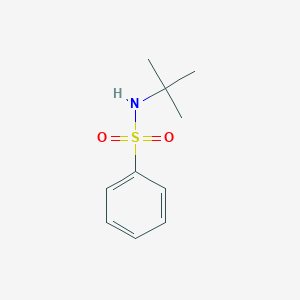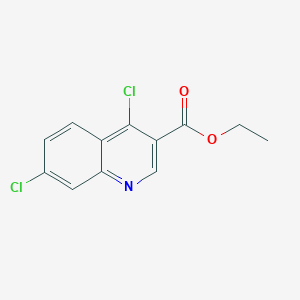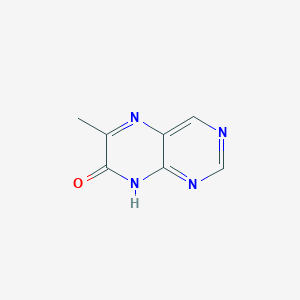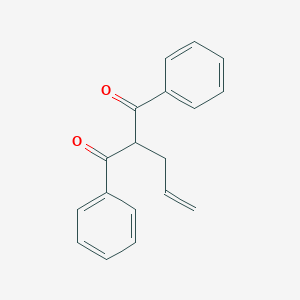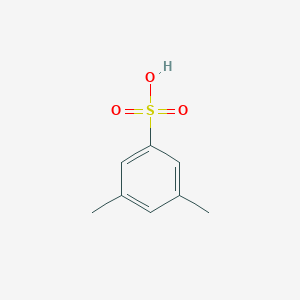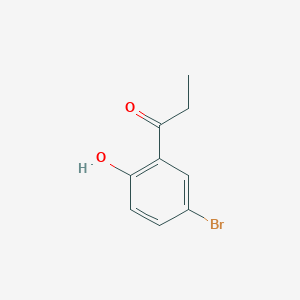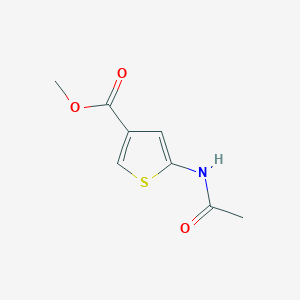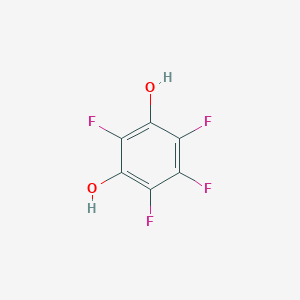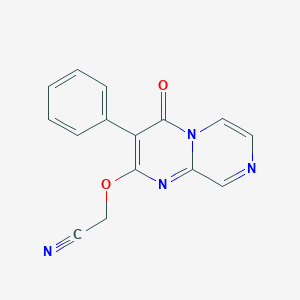
Trihexadecylphosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trihexadecylphosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three hexadecyl groups. This compound is part of the broader class of tertiary phosphines, which are known for their applications in various chemical reactions and industrial processes. This compound is particularly noted for its stability and unique chemical properties, making it a valuable compound in both research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: Trihexadecylphosphane can be synthesized through several methods, including the reaction of phosphorus trichloride with hexadecylmagnesium bromide or hexadecyl lithium. The general reaction can be represented as follows: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{MgBr} \rightarrow \text{P}(\text{C}{16}\text{H}{33})3 + 3 \text{MgClBr} ] Alternatively, the reaction with hexadecyl lithium can be used: [ \text{PCl}3 + 3 \text{C}{16}\text{H}{33}\text{Li} \rightarrow \text{P}(\text{C}{16}\text{H}_{33})_3 + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the reaction of phosphorus trichloride with hexadecyl chloride in the presence of a strong base such as sodium or potassium. This method is preferred due to its scalability and cost-effectiveness.
化学反应分析
Types of Reactions: Trihexadecylphosphane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide. [ 2 \text{P}(\text{C}{33}){33})_3 ]
Substitution: It can participate in substitution reactions where the hexadecyl groups are replaced by other alkyl or aryl groups.
Reduction: It can be reduced to form lower oxidation state phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or aryl halides are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Reduction: Lower oxidation state phosphines.
科学研究应用
Trihexadecylphosphane has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its stability and unique electronic properties make it suitable for forming complexes with transition metals.
Medicine: Research is ongoing into its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用机制
The mechanism of action of trihexadecylphosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
相似化合物的比较
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups. It is known for its use in the Wittig reaction and as a ligand in transition metal complexes.
Triethylphosphine: Another tertiary phosphine with three ethyl groups. It is less bulky than trihexadecylphosphane and is used in different catalytic applications.
Tributylphosphine: A tertiary phosphine with three butyl groups. It is used in organic synthesis and as a ligand in metal complexes.
Uniqueness: this compound is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains increase the hydrophobicity and steric bulk of the molecule, influencing its reactivity and the stability of its metal complexes. This makes it particularly useful in applications where such properties are advantageous, such as in the formation of stable, hydrophobic metal complexes for catalysis.
属性
IUPAC Name |
trihexadecylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFKRHUIBDYJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501965 |
Source


|
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19280-72-9 |
Source


|
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
